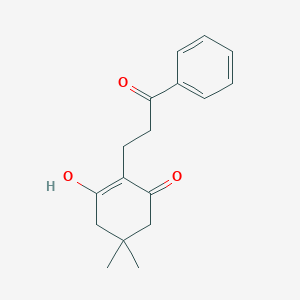
3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexenone ring substituted with hydroxy, dimethyl, and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with appropriate reagents to introduce the hydroxy, dimethyl, and phenylpropyl groups. For instance, the use of organocopper reagents in a Michael addition reaction can be employed to introduce the phenylpropyl group . Additionally, the hydroxy group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. For example, catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can be a viable method . The choice of catalysts and reaction conditions is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenylpropyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted cyclohexenones, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fragrances.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog with similar reactivity but lacking the hydroxy, dimethyl, and phenylpropyl groups.
3,5,5-Trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: Another related compound with different substituents.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: A compound with similar structural features but different functional groups.
Uniqueness
3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61761-94-2 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20O3/c1-17(2)10-15(19)13(16(20)11-17)8-9-14(18)12-6-4-3-5-7-12/h3-7,19H,8-11H2,1-2H3 |
InChI Key |
ALTONLFKBRMNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)CCC(=O)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















